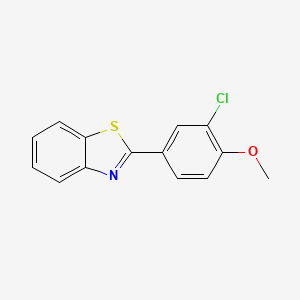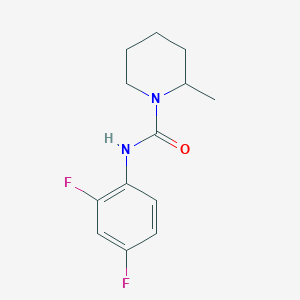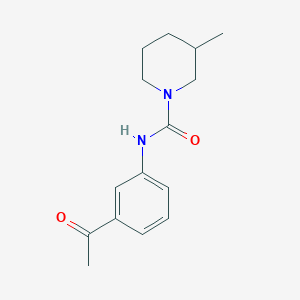
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole, also known as CMBT, is a benzothiazole derivative that has been studied extensively for its potential applications in scientific research. CMBT has a unique chemical structure that makes it an attractive candidate for use in a variety of research studies, including those focused on the development of new drugs and therapies. In
科学的研究の応用
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a variety of biological activities, including antitumor, antibacterial, and antifungal properties. 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound for research purposes. It also has a variety of biological activities, making it useful in a wide range of research studies. However, 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several potential future directions for research on 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole. One area of focus could be the development of new therapeutic agents based on the structure of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole. Another area of focus could be the investigation of the mechanism of action of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole, which could lead to a better understanding of its potential applications. Additionally, further studies could be conducted to investigate the effects of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole on different types of cancer cells and microorganisms, which could lead to the development of new treatments for these diseases.
合成法
The synthesis of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole can be achieved through a variety of methods, including the reaction of 4-chloro-3-methoxyaniline with o-aminobenzenethiol in the presence of a catalyst such as copper(II) acetate. Other methods include the reaction of 3-chloro-4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a catalyst such as zinc chloride. The yield of 2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole through these methods is typically high, making it a cost-effective compound for research purposes.
特性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c1-17-12-7-6-9(8-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYRSSSZVZWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-methoxyphenyl)-1,3-benzothiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)











